![molecular formula C17H12ClNO2 B2735307 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione CAS No. 64505-54-0](/img/structure/B2735307.png)
2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” in the available sources .Chemical Reactions Analysis
Information on the chemical reactions involving “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” are not available in the sources I have access to .Scientific Research Applications
Antifungal and Antibacterial Applications
Research has shown that derivatives of 1,4-naphthoquinone, including compounds similar to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione, exhibit potent antifungal and antibacterial activities. For instance, a study by Tandon, Maurya, Verma, Kumar, & Shukla (2010) identified certain derivatives as having more effective antifungal activity than clinically prevalent drugs such as Fluconazole and Amphotericin-B against Trichophyton mentagraphytes.
Crystal Structure and Interactions
The structural characteristics of naphthoquinone derivatives are critical for their biological activities. Soave and Colombo (2013) discussed the intermolecular interactions, such as C-H···O and Cl···Cl, in a 2-dichloromethyl derivative of vitamin K3, closely related to the compound . These interactions play a role in determining the compound's effectiveness and potential applications (Soave & Colombo, 2013).
Synthesis and Chemical Reactions
The synthesis methods and chemical reactions involving naphthoquinone derivatives are of considerable interest. For example, Devyashina, Gornostaev, & Gatilov (2012) explored reactions leading to various derivatives, including those with similar structures to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione. These reactions are essential for developing new drugs and materials (Devyashina, Gornostaev, & Gatilov, 2012).
Photovoltaic and Electrochemical Properties
Compounds like 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione are also studied for their potential in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. For instance, Mahadik et al. (2020) synthesized thionaphthoquinone dyes from derivatives of 1,4-naphthoquinone for use in DSSCs, demonstrating the diverse applications of these compounds in renewable energy technologies (Mahadik et al., 2020).
Future Directions
properties
IUPAC Name |
2-chloro-3-(3-methylanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-4-6-11(9-10)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDGFZLQOKIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(3-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione | |
CAS RN |
64505-54-0 |
Source
|
Record name | 3-CHLORO-2-(3-METHYLANILINO)-1,4-NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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